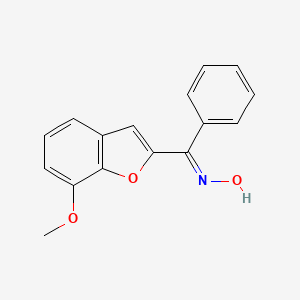
(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one has been prepared by condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 252.26 . More specific properties such as melting point, boiling point, and solubility would require experimental determination.Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, making it a common target for anticancer drugs.
Mode of Action
This interaction could inhibit the activity of the target, leading to downstream effects such as reduced cell proliferation .
Result of Action
Similar compounds have shown high activity against certain fungal and bacterial strains . This suggests that (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime may have potential antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is its potent hallucinogenic properties. This makes it a useful tool for investigating the mechanisms of action of hallucinogens and their potential therapeutic applications. However, the use of this compound in lab experiments also has several limitations. For example, the effects of this compound can be unpredictable and can vary depending on the dose and route of administration. Additionally, the use of this compound in lab experiments requires strict adherence to safety protocols to ensure the well-being of researchers and study participants.
Orientations Futures
There are several future directions for research involving (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. One potential direction is the investigation of the therapeutic potential of this compound in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the brain and body. Other potential areas of research include the development of new analogs of this compound with improved therapeutic properties and the investigation of the potential use of this compound in combination with other drugs for the treatment of various conditions.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with a wide range of potential research applications. While the exact mechanisms of action and physiological effects of this compound are still being investigated, it has already shown promise as a useful tool for investigating the mechanisms of action of hallucinogens and their potential therapeutic applications. With further research, this compound may prove to be a valuable asset in the development of new treatments for various neurological disorders.
Méthodes De Synthèse
The synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime involves the reaction of 7-methoxy-1-benzofuran-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent. This reaction results in the formation of this compound. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment.
Applications De Recherche Scientifique
(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime has been identified as a potential candidate for various research applications. One of the primary applications of this compound is in the field of neuroscience. This compound has been shown to possess potent hallucinogenic properties and has been used in studies investigating the mechanisms of action of hallucinogens. Additionally, this compound has also been investigated for its potential use in the treatment of various neurological disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
(NE)-N-[(7-methoxy-1-benzofuran-2-yl)-phenylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-13-9-5-8-12-10-14(20-16(12)13)15(17-18)11-6-3-2-4-7-11/h2-10,18H,1H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGPDMKOLMZWNJ-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=NO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)/C(=N/O)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
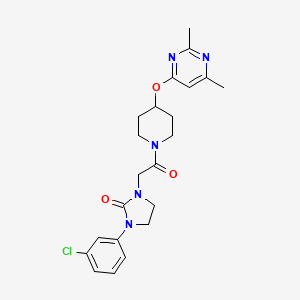
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2910853.png)
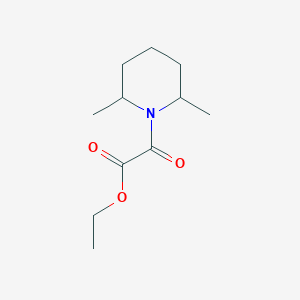
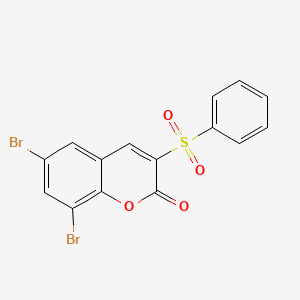
![2-chloro-N-[2-(thiomorpholine-4-sulfonyl)ethyl]pyridine-4-carboxamide](/img/structure/B2910856.png)
![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2910858.png)
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B2910861.png)
![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)


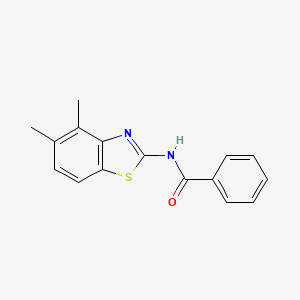
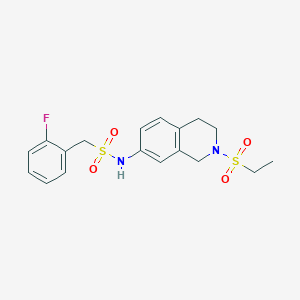
![N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2910871.png)
![6-Fluoro-N-[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2910874.png)
